

EOC317: A Technical Overview of VEGFR2 Inhibition

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Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

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This technical guide provides an in-depth analysis of **EOC317** (also known as ACTB-1003), focusing on its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

EOC317 is a multi-targeted oral kinase inhibitor. Its primary mechanism involves the inhibition of key signaling pathways implicated in cancer cell growth, proliferation, and angiogenesis. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity against VEGFR2, as well as other important kinases.

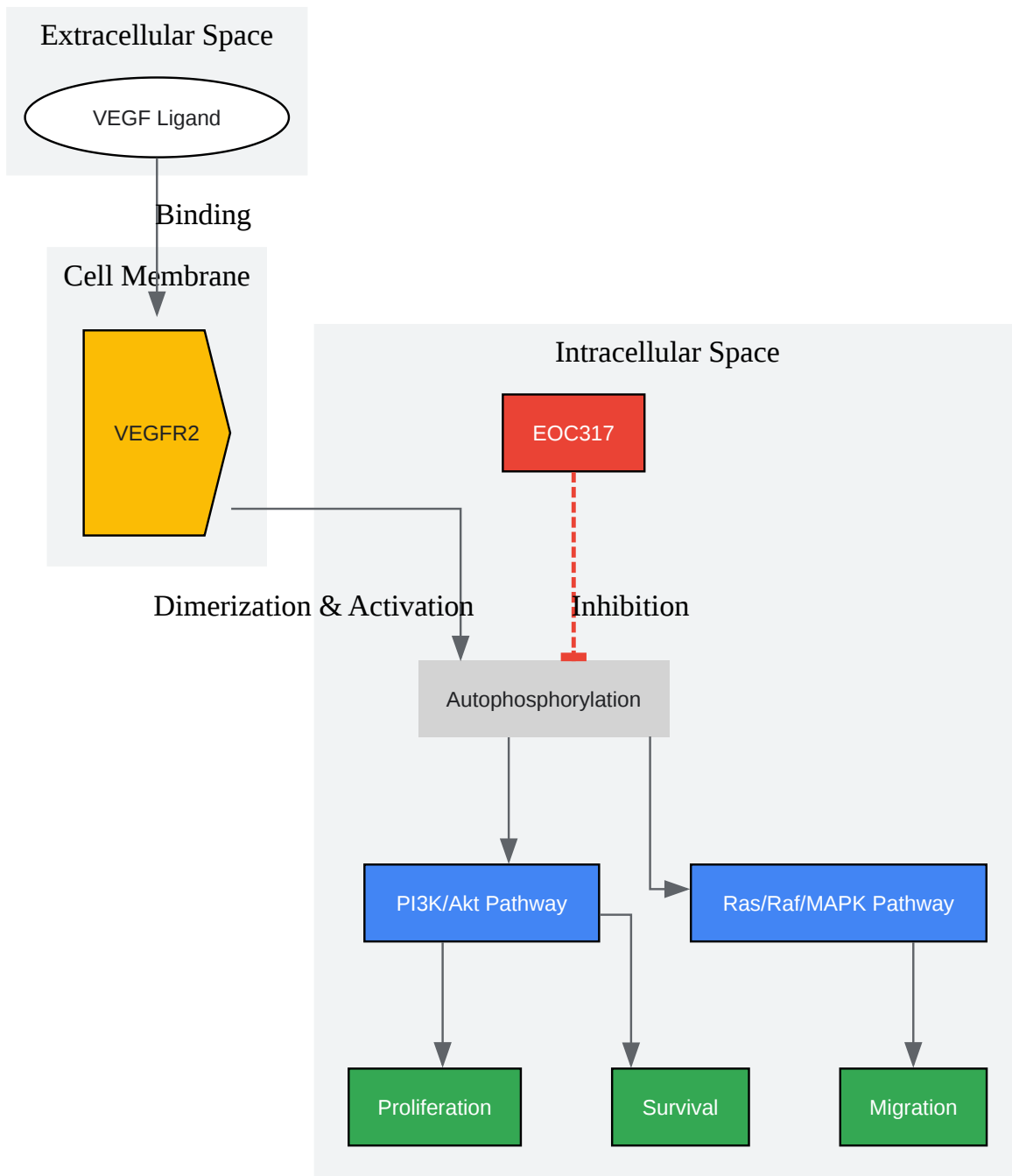
Target Kinase	IC ₅₀ Value (nM)	Primary Function	Reference
VEGFR2	2	Angiogenesis	[1]
Tie-2	4	Angiogenesis	[1]
FGFR1	6	Cancer Cell Mutations, Proliferation	[1]
RSK	5	Apoptosis Induction	[1]
p70S6K	32	Apoptosis Induction	[1]

Table 1: In vitro inhibitory activity of **EOC317** against multiple kinases.

VEGFR2 Signaling and Inhibition by **EOC317**

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3]

EOC317 functions as a potent inhibitor of this pathway by targeting the VEGFR2 kinase. By blocking the receptor's activity, **EOC317** effectively halts the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.[1]



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VEGFR2 signaling pathway and the inhibitory action of **EOC317**.

Experimental Protocols

While the specific, detailed experimental protocol for determining the IC₅₀ value of **EOC317** is not publicly available in the cited references, a general methodology for an in vitro VEGFR2 kinase assay can be described. Such assays are standard in drug discovery for quantifying the potency of kinase inhibitors.

Objective: To determine the concentration of **EOC317** required to inhibit 50% of VEGFR2 kinase activity in vitro.

Materials:

- Recombinant human VEGFR2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP), [γ -³³P]ATP
- **EOC317** (at various concentrations)
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well filter plates
- Scintillation counter

General Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **EOC317** in a suitable solvent, such as DMSO.
 - Create a series of dilutions of **EOC317** in the assay buffer to achieve a range of final concentrations for testing.
 - Prepare a reaction mixture containing the assay buffer, peptide substrate, and ATP (spiked with [γ -³³P]ATP).
- Kinase Reaction:

- Add the diluted **EOC317** or vehicle control (DMSO) to the wells of a 96-well plate.
- Add the recombinant VEGFR2 enzyme to each well and incubate briefly to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
- Stopping the Reaction and Measuring Activity:
 - Terminate the reaction by adding a stop solution, such as phosphoric acid.
 - Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
 - Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ -³³P]ATP.
 - Measure the amount of radioactivity remaining on the filter for each well using a scintillation counter. The radioactivity is directly proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of VEGFR2 inhibition for each concentration of **EOC317** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **EOC317** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

1. Preparation

Prepare serial dilutions of EOC317

Prepare kinase reaction mixture (VEGFR2, Substrate, ATP)

2. Kinase Reaction

Add EOC317/vehicle to 96-well plate

Add VEGFR2 enzyme and pre-incubate

Initiate reaction with ATP/Substrate mixture

Incubate at 30°C

3. Measurement

Stop reaction

Transfer to filter plate to capture substrate

Wash to remove unincorporated ATP

Measure radioactivity via scintillation counting

4. Data Analysis

Calculate % inhibition vs. control

Plot dose-response curve

Determine IC₅₀ value

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